
5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
概要
説明
5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1050619-81-2 . It has a molecular weight of 203.63 . The compound is a powder at room temperature .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 79-80 degrees Celsius .科学的研究の応用
Crystal Structure Analysis
- Crystal and Molecular Structure Studies : The crystal structure of related pyrazole derivatives, such as 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been studied. These studies typically involve analyzing how different substituent groups, like chloro, ethyl, and amino groups, influence the overall molecular architecture and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications (Fathima et al., 2014).
Chemical Reactivity and Synthesis
- Mechanistic Investigation of Reactions : Research on derivatives of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, like 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, has contributed to understanding the reaction mechanisms with unsaturated carbonyl compounds. These mechanistic insights are essential for developing new synthetic routes and applications in chemical synthesis (Liu et al., 2013).
- Synthesis of Novel Compounds : The ability to synthesize novel pyrazole derivatives, such as Schiff base scaffolds of pyrazole nuclei, highlights the versatility of the pyrazole framework in creating compounds with potential pharmacological activities. These activities could be attributed to the presence of functional groups like azomethine in the Schiff base compounds (Karati et al., 2022).
Electronic and Spectral Properties
- Study of Electronic and Spectral Properties : Investigations into the electronic properties of fluoropyrazolecarbonitrile derivatives, closely related to this compound, have been conducted. These studies involve examining how the compound interacts with molecules like fullerene and assessing various properties, including active sites, biological activities, and electronic spectra. Such research is vital for developing new materials with enhanced spectral properties (2022).
Antimicrobial Applications
- Synthesis and Antimicrobial Activities : The synthesis of pyrazole-4-carbonitrile derivatives and their evaluation as antimicrobial agents is a significant area of research. The chemical modifications on the pyrazole ring, such as the introduction of various substituents, can significantly impact their biological activity. Research in this area aims to develop new compounds with potential use in combating microbial infections (Al‐Azmi & Mahmoud, 2020).
Applications in Material Science
- Corrosion Inhibition Performance : Pyrazole derivatives have been studied for their corrosion inhibition performance. Their effectiveness in protecting materials like mild steel in corrosive environments, such as HCl solutions, is a valuable property for industrial applications. This research involves exploring how these compounds interact with metal surfaces and their potential as protective agents (Yadav et al., 2016).
Safety and Hazards
将来の方向性
Pyrazole derivatives, including 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile, have attracted attention due to their interesting pharmacological properties. They are considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity . Therefore, future research directions may include further exploration of these properties and potential applications.
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing a wide range of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory effects .
Action Environment
The action, efficacy, and stability of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile can be influenced by various environmental factors. For instance, the compound’s corrosion protection properties for mild steel in HCl were studied, and it was found that the protection efficiency decreases with an increase in temperature and acid concentration .
生化学分析
Biochemical Properties
5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of enzymes such as cyclooxygenase-2 and 5-lipoxygenase . These interactions are crucial as they can modulate inflammatory responses and other physiological processes. The compound’s ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it affects the expression of genes involved in inflammation and oxidative stress, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cyclooxygenase-2 results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of inflammatory pathways and potential cytotoxic effects on certain cell types.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion . These metabolic processes are essential for maintaining its therapeutic efficacy and reducing potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity. Additionally, its distribution within the body affects its pharmacokinetics and overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, the compound may localize to the mitochondria, influencing mitochondrial function and inducing apoptosis in cancer cells . Post-translational modifications and targeting signals are key factors that determine its subcellular distribution.
特性
IUPAC Name |
5-chloro-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSZKFPOUNLXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675423 | |
| Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050619-81-2 | |
| Record name | 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid](/img/structure/B1372298.png)
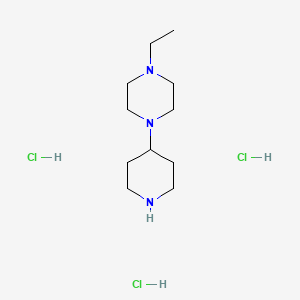
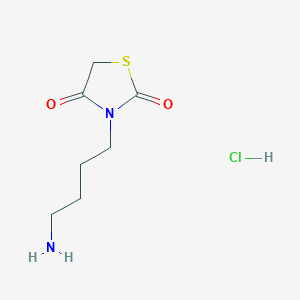
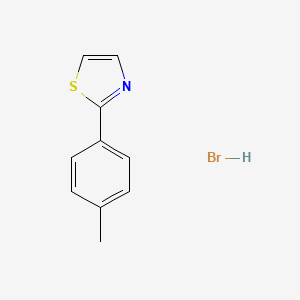

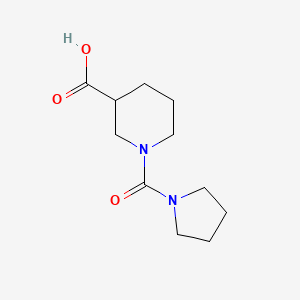
![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)

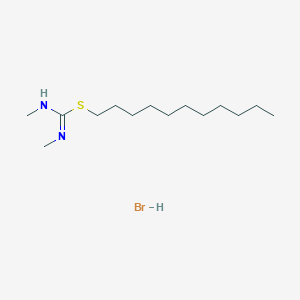

![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)
